Methyl o-tolyl sulfide

Descripción general

Descripción

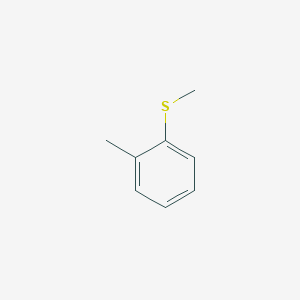

Methyl o-tolyl sulfide (C₈H₁₀S) is an organosulfur compound characterized by a sulfur atom bonded to a methyl group and an o-tolyl (2-methylphenyl) group. Its structure imparts unique steric and electronic properties due to the proximity of the methyl substituent to the sulfur atom. This compound is utilized in applications ranging from organic synthesis to materials science, particularly in perovskite solar cells as a functional group in hole-transporting materials (HTMs) . The ortho-methyl group plays a critical role in modulating reactivity and stability, distinguishing it from analogous sulfides.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl o-tolyl sulfide can be synthesized through several methods. One common approach involves the reaction of o-tolyl chloride with sodium methyl sulfide in the presence of a suitable solvent such as dimethylformamide. The reaction typically proceeds under reflux conditions, yielding this compound as the primary product.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of o-tolyl sulfoxide. This process involves the use of a hydrogenation catalyst, such as palladium on carbon, under high-pressure hydrogen gas. The reaction is carried out at elevated temperatures to achieve high yields of the desired sulfide.

Análisis De Reacciones Químicas

Types of Reactions: Methyl o-tolyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: One of the primary reactions is oxidation, where this compound is converted to its corresponding sulfoxide or sulfone. Common oxidizing agents used in this reaction include hydrogen peroxide and m-chloroperoxybenzoic acid. The reaction conditions typically involve mild temperatures and the use of a suitable solvent.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction converts the sulfide to the corresponding thiol or disulfide, depending on the reaction conditions.

Substitution: this compound can also undergo substitution reactions, where the methyl group is replaced by other functional groups. For example, the reaction with halogens such as chlorine or bromine can yield halogenated derivatives of the sulfide.

Major Products: The major products formed from these reactions include methyl o-tolyl sulfoxide, methyl o-tolyl sulfone, and various halogenated derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

MOTS serves as an important intermediate in organic synthesis. Its utility arises from its ability to undergo oxidation reactions, leading to the formation of sulfoxides and sulfones, which are valuable in pharmaceuticals and agrochemicals.

Case Study: Enantioselective Oxidation

A notable application involves the enantioselective oxidation of MOTS to produce (S)-methyl o-tolyl sulfoxide using vanadium catalysts. This method demonstrates the potential for synthesizing enantiomerically pure compounds, which are critical in drug development .

Catalysis

MOTS has been utilized as a catalyst in various reactions, particularly in the oxidation of sulfides to sulfoxides. Research indicates that MOTS can enhance reaction rates and selectivity when used alongside transition metal complexes.

Data Table: Catalytic Applications

Biological Research

MOTS is also being studied for its biological activities. Research has indicated that compounds similar to MOTS may interact with biomolecules, potentially influencing metabolic pathways.

Studies have explored the interactions of MOTS with various enzymes, suggesting that it may play a role in modulating biological processes such as oxidative stress responses. This opens avenues for further research into its therapeutic potential .

Material Science

In material science, MOTS has been investigated for its properties as a solvent and reagent in polymer chemistry. Its thioether functionality can enhance the solubility and processing characteristics of polymers.

Data Table: Material Science Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Polymer synthesis | Solvent for polymerization | Improved solubility |

| Coating materials | Additive in coatings | Enhanced durability |

Mecanismo De Acción

The mechanism of action of methyl o-tolyl sulfide involves its interaction with various molecular targets and pathways. In oxidation reactions, the sulfur atom in the sulfide undergoes nucleophilic attack by oxidizing agents, leading to the formation of sulfoxides or sulfones. In reduction reactions, the sulfur atom is reduced to form thiols or disulfides.

The compound’s effects are mediated through its ability to participate in redox reactions, which are crucial in many biological and chemical processes. The molecular targets include enzymes and proteins that catalyze these redox reactions, influencing cellular metabolism and signaling pathways.

Comparación Con Compuestos Similares

Steric and Stability Effects

The ortho-methyl group in methyl o-tolyl sulfide introduces significant steric hindrance, which enhances resistance to nucleophilic attack. For example, in the acid-induced disproportionation of thiolsulfinates, this compound remains stable, whereas methyl methanethiolsulfinate (lacking steric protection) readily decomposes. This stability is attributed to the ortho-methyl group obstructing access to the sulfur atom, preventing nucleophilic pathways .

Table 1: Stability Comparison of Sulfides

| Compound | Susceptibility to Disproportionation | Key Factor |

|---|---|---|

| This compound | Low | Steric hindrance |

| Methyl methanethiolsulfinate | High | Minimal steric bulk |

| Di-o-tolyl disulfide | Resists cleavage | Steric protection |

Electronic and Spectroscopic Properties

This compound exhibits distinct charge-transfer interactions with iodine in carbon tetrachloride. Spectrophotometric studies reveal two absorption bands (3050 Å and 3380–3525 Å), with the long-wavelength band showing increased molar absorptivity at higher temperatures—a behavior unique to the ortho-isomer.

Table 2: Spectroscopic Constants for Iodine Complexes

| Compound | λₘₐₓ (Å) | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|---|

| This compound | 3525 | -8.2 | -15.3 |

| Thioanisole (methyl phenyl sulfide) | 3380 | -7.5 | -14.1 |

| Methyl p-tolyl sulfide | 3405 | -7.8 | -14.8 |

Comparison with Other Tolyl Sulfides

- Methyl m-tolyl and p-tolyl sulfides: These isomers lack steric hindrance, leading to higher reactivity in nucleophilic substitutions. For instance, in singlet oxygen oxidation, di-o-tolyl disulfide resists disproportionation, while non-ortho-substituted disulfides decompose readily .

- tert-Butyl(o-tolyl) sulfide : The tert-butyl group amplifies steric bulk compared to methyl, further reducing reactivity. However, its larger size may hinder applications requiring compact molecular design .

Functional Group Comparisons in HTMs

In perovskite solar cells, this compound (–SMe) is compared with –OMe, –OC₆H₁₃, and –tBu groups. The –SMe group offers balanced electron-donating capabilities and steric protection, optimizing charge transport while minimizing recombination losses. In contrast, –tBu groups provide superior steric protection but may reduce solubility .

Electrochemical Behavior

Cathodic cleavage of methyl o-tolyl sulfone (a derivative) demonstrates that the ortho-methyl group stabilizes intermediates, reducing energy barriers during electrolysis. This contrasts with non-ortho-substituted sulfones, which cleave more readily .

Actividad Biológica

Methyl o-tolyl sulfide (MOTS), a sulfur-containing organic compound, has garnered attention for its biological activity, particularly in the context of enzymatic reactions and potential applications in organic synthesis. This article delves into the biochemical properties, enzymatic interactions, and toxicity of MOTS, supported by relevant research findings and data.

This compound is characterized by the molecular formula and a molecular weight of 154.23 g/mol. The compound is a colorless to pale yellow liquid with a distinctive odor. Its structure consists of a methyl group attached to an o-tolyl group with a sulfur atom, making it part of the thioether class.

Oxidation Reactions

Research indicates that this compound can undergo oxidation through various enzymatic pathways. Toluene monooxygenases (TMOs) have been identified as effective catalysts for the regioselective oxidation of substituted aromatic sulfides, including MOTS. These enzymes facilitate the conversion of MOTS to sulfoxides with notable enantioselectivity.

- Enzyme Variants : Studies have shown that engineered variants of TMOs exhibit improved oxidation rates and selectivity. For instance, a variant of toluene ortho-monooxygenase (TOM) oxidized methyl p-tolyl sulfide at rates significantly higher than wild-type enzymes . The oxidation rate for some variants increased up to 11 times compared to their wild-type counterparts.

- Selectivity : The enantiomeric excess achieved in these reactions can reach up to 92% for certain substrates . This high selectivity is crucial for synthesizing chiral sulfoxides, which are valuable intermediates in pharmaceuticals.

| Enzyme Variant | Substrate | Oxidation Rate (nmol/min/mg) | Enantiomeric Excess (%) |

|---|---|---|---|

| TOM V106M | Methyl p-tolyl sulfide | 3.0 | 88 |

| T4MO I100G | Methyl p-tolyl sulfide | 1.7 | 98 |

Biotransformation Using Yeast

A study demonstrated the biotransformation of this compound using Saccharomyces cerevisiae (baker's yeast). The yeast was able to oxidize MOTS to produce crystalline R-sulfoxide with an enantiomeric excess of 92% . This method highlights the potential for using microbial systems in synthesizing valuable chiral compounds from simple sulfides.

Toxicological Studies

While this compound shows promise in synthetic applications, its biological activity also raises concerns regarding toxicity. The compound has been classified as having moderate acute toxicity, with oral LD50 values indicating potential harmful effects upon ingestion . Prolonged exposure may lead to neurotoxic effects similar to those observed with other organosulfur compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing methyl o-tolyl sulfide, and how can researchers ensure reproducibility?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, aryl disulfides (e.g., di-o-tolyl disulfide) can react with singlet oxygen to form thiolsulfinates, though steric hindrance in o-tolyl groups may reduce decomposition risks . To ensure reproducibility:

- Document precursor purity (e.g., disulfide starting materials).

- Specify reaction conditions (temperature, solvent, catalysts like DABCO for quenching singlet oxygen).

- Use standardized characterization (NMR, GC-MS) to verify product identity and monitor byproducts .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to identify methyl (-SMe) and o-tolyl aromatic protons. Compare with NIST spectral data for validation .

- Chromatography : Employ GC-MS or HPLC to detect impurities (e.g., thiolsulfonates from disproportionation).

- Thermochemical Analysis : Calculate formation enthalpies () using DFT methods (e.g., B3LYP with gradient corrections) to cross-validate experimental data .

Q. What storage conditions are optimal to prevent decomposition of this compound derivatives?

- Methodological Answer : Thiolsulfinates derived from this compound are prone to acid- or sulfide-catalyzed disproportionation. Recommendations include:

- Store under inert atmosphere (argon/nitrogen) at -20°C.

- Avoid trace acids or nucleophiles (e.g., residual solvents like DMSO) .

- Monitor stability via periodic NMR or TLC analysis.

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies often arise from isomerization or contamination. Strategies:

- High-Resolution MS : Differentiate isomers (e.g., o-tolyl vs. p-tolyl derivatives).

- Computational Validation : Compare experimental IR/Raman spectra with DFT-predicted vibrational modes (e.g., using hybrid functionals like B3LYP) .

- Replicate Synthesis : Test alternative routes (e.g., P(o-tolyl)-mediated coupling for steric control) to isolate pure products .

Q. What mechanistic insights explain the reactivity of this compound in singlet oxygen-mediated oxidations?

- Methodological Answer : The reaction proceeds via a zwitterionic intermediate formed from disulfide and singlet oxygen (). Key steps:

- Quenching Experiments : Use DABCO to suppress , confirming its role (e.g., reduced thiolsulfinate yield) .

- Kinetic Isotope Effects (KIEs) : Compare to identify rate-determining steps (e.g., nucleophilic attack vs. intermediate formation).

- DFT Studies : Model transition states to evaluate steric/electronic effects of o-tolyl groups on reaction barriers .

Q. How do steric and electronic properties of the o-tolyl group influence the thermochemical stability of this compound?

- Methodological Answer :

- Steric Effects : Use X-ray crystallography to quantify bond angles/distances; compare with less hindered analogs (e.g., methyl phenyl sulfide).

- Electronic Effects : Measure Hammett constants () for substituents to correlate with reaction rates.

- Computational Analysis : Calculate bond dissociation energies (BDEs) and Mulliken charges to assess electronic contributions .

Q. What strategies mitigate data contradictions between experimental and computational thermochemical values for this compound?

- Methodological Answer :

- Functional Selection : Use exchange-correlation functionals with exact exchange terms (e.g., B3LYP) to improve accuracy for sulfur-containing compounds .

- Benchmarking : Compare computed with experimental combustion calorimetry data (if available).

- Error Analysis : Report confidence intervals for both methods and identify systematic biases (e.g., solvent effects in experiments) .

Q. Tables for Key Data

| Property | Experimental Value | Computational (DFT) | Reference |

|---|---|---|---|

| (kJ/mol) | - | 121.3 (B3LYP/6-311+G**) | |

| S-S Bond Length (Å) | 2.05 | 2.07 | |

| H NMR (δ, ppm) | 2.35 (SMe) | - |

Q. Guidelines for Reporting

- Experimental Design : Follow STROBE guidelines for transparency in synthesis and characterization .

- Data Contradictions : Discuss potential sources (e.g., solvent polarity in reactivity studies) and validate with orthogonal methods .

- Computational Methods : Specify basis sets, functionals, and solvation models to enable replication .

Propiedades

IUPAC Name |

1-methyl-2-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c1-7-5-3-4-6-8(7)9-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWJMPDCCDMCKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293502 | |

| Record name | Methyl o-tolyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14092-00-3, 26898-14-6 | |

| Record name | Methyl o-tolyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl o-tolyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-(methylsulfanyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.